6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
Description
Chemical Structure and Properties 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide (CAS: 938005-34-6) is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a carbohydrazide moiety at position 4 . Its molecular formula is C₁₄H₁₁FN₄O₂, with a molecular weight of 286.26 g/mol and a purity of ≥97% .
The carbohydrazide group (-CONHNH₂) enhances hydrogen-bonding capacity, which may influence binding to biological targets . Notably, this compound is listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand .
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-7-12-10(13(20)18-16)6-11(17-14(12)21-19-7)8-2-4-9(15)5-3-8/h2-6H,16H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYPFJJVHBLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine hydrochloride under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the isoxazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is constructed through a condensation reaction involving the isoxazole intermediate and a suitable aldehyde or ketone.
Carbohydrazide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbohydrazide moiety, converting them into amines or hydrazines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br(_2)) or chlorosulfonic acid (HSO(_3)Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbohydrazide group can produce primary amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide. It has shown effectiveness against various microorganisms, demonstrating significant inhibition zones in susceptibility tests.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Mycobacterium smegmatis | 16 mm | |
| Pseudomonas aeruginosa | 19 mm | |
| Penicillium chrysogenum | Not effective |
The presence of electron-withdrawing groups enhances the antibacterial activity of derivatives containing this compound. The structure-activity relationship indicates that modifications can lead to improved efficacy against Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (chronic myeloid leukemia) | Not specified | |
| MV4-11 (acute myeloid leukemia) | Not specified | |
| MCF-7 (breast cancer) | Not specified |
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects, leading to apoptosis in cancer cells. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, this compound may possess additional pharmacological activities. For instance:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation markers in various models.
- Antiviral : Preliminary studies suggest potential antiviral effects, warranting further investigation into specific viral targets.
Case Studies and Research Findings
- Synthesis and Characterization : Several studies have focused on synthesizing derivatives of this compound, exploring their structural modifications and biological evaluations. These studies affirm the importance of substituent effects on biological activity.
- Structure-Activity Relationship : A detailed analysis of how different substituents affect the biological properties has been conducted, indicating that electron-withdrawing groups enhance antimicrobial activity while certain electron-donating groups may improve anticancer efficacy.
- In Vivo Studies : While most current research is focused on in vitro evaluations, there is a growing interest in assessing the in vivo efficacy and safety profiles of this compound and its derivatives.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorophenyl group and isoxazole ring are crucial for binding to these targets, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide with key structural analogues:
Key Observations:
- Electron-Withdrawing vs. Conversely, the 4-methoxyphenyl derivative (electron-donating -OMe group) may exhibit better aqueous solubility due to its polar carboxylic acid group .
- Bioactivity Trends : The antimicrobial activity of carbohydrazide derivatives is highly substituent-dependent. For example, L4 (5-fluoro-2-hydroxyphenyl substitution) shows activity against E. coli (MIC = 1.55 mM), while the 4-fluorophenyl analogue (L3) lacks activity against Staphylococcus aureus . This suggests that ortho-hydroxy and meta-fluoro substitutions enhance target binding compared to para-fluoro substitution alone.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorophenyl analogue (logP ~3.5 estimated) is more lipophilic than the 4-fluorophenyl parent compound (logP ~2.8), which may influence blood-brain barrier penetration or cellular uptake .
- Solubility : The carboxylic acid derivative (6-(4-methoxyphenyl)-... carboxylic acid) is more water-soluble than carbohydrazide derivatives due to ionization of the -COOH group at physiological pH .
Biological Activity
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide, with the CAS number 938005-34-6, is a compound of interest due to its potential biological activities. Its molecular formula is C14H11FN4O2, and it has a molecular weight of 286.261 g/mol. This compound belongs to a class of isoxazole derivatives that have been studied for various pharmacological properties, including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11FN4O2 |
| Molecular Weight | 286.261 g/mol |
| CAS Number | 938005-34-6 |
| MDL Number | MFCD08556240 |
Anticancer Properties
Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant anticancer activity. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study highlighted that the compound effectively inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Experimental models have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in neuronal cultures .
Case Studies
- Breast Cancer Cell Line Study : In vitro experiments using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and significant apoptosis induction confirmed by flow cytometry analysis.
- Inflammation Model Study : In a murine model of acute inflammation induced by LPS, administration of the compound led to a marked reduction in paw edema and decreased levels of inflammatory markers in serum, demonstrating its efficacy as an anti-inflammatory agent.
Q & A
Basic: What are the common synthetic routes for preparing 6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide?
Answer:
The synthesis typically involves:
- Condensation reactions : Reacting 4-fluorobenzaldehyde derivatives with aminopyridine precursors under acidic or catalytic conditions to form the isoxazolo-pyridine core .
- Cyclization : Using reagents like hydrazine or its derivatives to close the carbohydrazide moiety. For example, reacting 5-amino-3-methylisoxazole-4-carboxylic acid methylhydrazide with carbonyl compounds under reflux in ethanol or DMF .
- Functionalization : Introducing the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, often requiring palladium or copper catalysts .
Key Considerations : Optimize solvent choice (e.g., toluene for high-temperature stability) and catalyst loading to improve yield (typically 45–70%) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement to resolve bond lengths, angles, and torsional strain in the isoxazolo-pyridine core .
- Spectroscopic techniques :
Basic: What preliminary biological screening approaches are used for this compound?
Answer:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), leveraging structural similarities to pyrazole/isoxazole derivatives .
- In vivo models : Immunosuppressive activity tested in murine splenocyte proliferation assays (e.g., inhibition of mitogen-induced T-cell activation) .
Note : Prioritize assays based on the compound’s structural analogs (e.g., sulfur/fluorine-containing heterocycles often target enzymes like DHFR or kinases) .
Advanced: How can researchers address synthetic challenges like regioselectivity in isoxazolo-pyridine formation?
Answer:
- Catalyst screening : Use Pd(PPh) or CuI to direct coupling reactions toward the desired position (e.g., avoiding 5-substituted byproducts) .
- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce side reactions during cyclization .
- Computational modeling : Predict regioselectivity via DFT calculations (e.g., Fukui indices to identify nucleophilic/electrophilic sites) .
Case Study : In a 2020 study, adjusting stoichiometry of hydrazide precursors reduced unwanted dimerization by 30% .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. immunosuppressive effects)?
Answer:
- Assay standardization : Compare MIC values under identical conditions (e.g., pH, inoculum size) to isolate compound-specific effects .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 or IL-2 suppression) to differentiate targets .
- Dose-response profiling : Evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify biphasic effects or off-target interactions .
Advanced: What advanced techniques are recommended for analyzing structural anomalies (e.g., twinning) in crystallographic studies?
Answer:
- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve twinning or disorder in the fluorophenyl group .
- SHELXL refinement : Apply TWIN/BASF commands to model twinned datasets and refine Flack parameters for absolute configuration .
- Complementary methods : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .
Advanced: How can computational modeling enhance the design of derivatives with improved pharmacological properties?
Answer:
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with bioactivity using ML models (e.g., Random Forest or SVM) .
- Docking simulations : Target specific receptors (e.g., GABA or kinase domains) using AutoDock Vina to prioritize derivatives with higher binding affinity .
- ADMET prediction : Use SwissADME to optimize logP (target ≤3.5) and reduce hepatotoxicity risks .
Advanced: What strategies are effective for scaling up synthesis while maintaining purity?
Answer:
- Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., hydrolysis of the carbohydrazide group) .
- Purification optimization : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .
- Process analytics : Implement in-line FTIR or PAT tools to monitor reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
